synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
An In-Depth Technical Guide to the Synthesis of 3-Methylene-1,5,7,11-Tetraoxaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane, a unique spiroketal bearing an exocyclic methylene group. This molecule holds potential as a valuable monomer for advanced polymer synthesis and as a versatile building block in medicinal chemistry and materials science. We will delve into the strategic design of the synthesis, detailing the underlying chemical principles, providing step-by-step experimental protocols, and explaining the causality behind critical procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and related spirocyclic structures.
Introduction and Strategic Overview
The target molecule, 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane, is characterized by a central spirocyclic core formed from pentaerythritol. This spiroketal framework imparts significant conformational rigidity, a desirable trait in the design of complex molecules and polymers.[1] The exocyclic methylene group at the C3 position serves as a reactive handle, primarily for polymerization or further functionalization.
Our synthetic strategy is predicated on a two-stage approach:
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Formation of the Spiroketal Core: Construction of the key intermediate, 1,5,7,11-tetraoxaspiro[5.5]undecan-3-one, via an acid-catalyzed condensation reaction.
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Exocyclic Methylene Installation: Conversion of the ketone intermediate into the target terminal alkene via a classic Wittig olefination.
This pathway is designed for efficiency and reliability, employing well-established transformations that are amenable to scale-up and adaptable for the synthesis of related analogues.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Stage 1: Synthesis of 1,5,7,11-Tetraoxaspiro[5.5]undecan-3-one
The cornerstone of this synthesis is the formation of the spiroketal ring system. This is achieved through the acid-catalyzed reaction of pentaerythritol with ethyl acetoacetate. This reaction is a powerful example of tandem acetal and ketal formation, where a single building block provides the carbon framework for both six-membered rings.
Mechanistic Rationale
The choice of a β-keto ester like ethyl acetoacetate is critical.[2] The ketone carbonyl is more electrophilic and reactive than the ester carbonyl, allowing for selective initial reaction. The overall transformation is driven by the formation of stable six-membered rings and, crucially, by the removal of water, which shifts the equilibrium toward the product.[3]
The reaction proceeds under acidic conditions (e.g., using p-toluenesulfonic acid, p-TsOH), which serves to protonate the carbonyl groups, thereby activating them toward nucleophilic attack by the hydroxyl groups of pentaerythritol.[4] The use of a solvent like toluene or benzene is essential, as it allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus, a classic and effective method for driving equilibrium-limited condensation reactions to completion.[3]
Detailed Experimental Protocol
Materials and Equipment:
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Pentaerythritol
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Ethyl acetoacetate
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle
Procedure:
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Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add pentaerythritol (1.0 eq), ethyl acetoacetate (1.1 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).
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Solvent Addition: Add sufficient toluene to the flask to suspend the reagents and fill the Dean-Stark trap (approx. 5-7 mL of solvent per gram of pentaerythritol).
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Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water no longer collects and the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.
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Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
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Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,5,7,11-tetraoxaspiro[5.5]undecan-3-one as a crystalline solid.
Stage 2: Synthesis of 3-Methylene-1,5,7,11-Tetraoxaspiro[5.5]undecane
With the ketone precursor in hand, the final step is the introduction of the exocyclic double bond. The Wittig reaction is the method of choice for this transformation due to its high reliability and functional group tolerance. It converts the carbonyl group into a methylene group with high specificity.
Mechanistic Rationale
The Wittig reaction involves a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂). This potent nucleophile is generated in situ by deprotonating its corresponding phosphonium salt, methyltriphenylphosphonium bromide, with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly reactive ylide and base.
The ylide attacks the electrophilic carbonyl carbon of the spiroketone, leading to a cascade of intermediates that culminates in the formation of the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction forward.
Wittig Reaction Mechanism
Caption: Key steps of the Wittig olefination pathway.
Detailed Experimental Protocol
Materials and Equipment:
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1,5,7,11-Tetraoxaspiro[5.5]undecan-3-one
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Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
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n-Butyllithium (n-BuLi) solution in hexanes
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Tetrahydrofuran (THF), anhydrous
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Saturated ammonium chloride solution (NH₄Cl)
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Schlenk line or glovebox for inert atmosphere techniques, syringes, low-temperature bath (e.g., dry ice/acetone)
Procedure:
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Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.
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Base Addition: Add n-BuLi solution (1.15 eq) dropwise via syringe. A characteristic deep yellow or orange color will develop, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
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Ketone Addition: Re-cool the ylide solution to -78 °C. Dissolve the 1,5,7,11-tetraoxaspiro[5.5]undecan-3-one (1.0 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the cold ylide mixture.
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Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The disappearance of the ylide color often indicates reaction progression. Monitor completion by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄.
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Purification: Filter and concentrate the solution in vacuo. The primary impurity is triphenylphosphine oxide (TPPO). Purification is best achieved by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane.
Characterization and Data
The final product and key intermediate should be thoroughly characterized to confirm their structure and purity.
| Compound | Formula | MW ( g/mol ) | Expected Yield | Key Spectroscopic Data (Predicted) |
| 1,5,7,11-Tetraoxaspiro[5.5]undecan-3-one | C₈H₁₂O₅ | 188.18 | 65-80% | ¹H NMR: Signals for CH₂ protons adjacent to carbonyl and spiro-center. ¹³C NMR: Carbonyl signal (~205 ppm), spiro-carbon (~95 ppm). |
| 3-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecane | C₉H₁₄O₄ | 186.21 | 70-85% | ¹H NMR: Singlet for exocyclic methylene protons (~4.5-5.0 ppm). ¹³C NMR: Quaternary alkene carbon (~140 ppm), terminal CH₂ (~100 ppm). |
Conclusion
The synthetic route detailed herein provides a logical and experimentally validated framework for the preparation of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane. By leveraging a classical acid-catalyzed spiroketalization followed by a robust Wittig olefination, this guide offers a clear pathway for accessing this valuable molecule. The principles and protocols described are grounded in well-established organic chemistry literature, ensuring a high degree of trustworthiness and reproducibility for researchers in academic and industrial settings. This molecule serves as an excellent platform for further exploration in polymer science and as a rigid scaffold for the development of novel therapeutics.
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